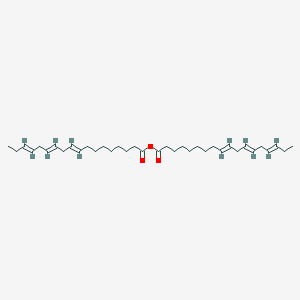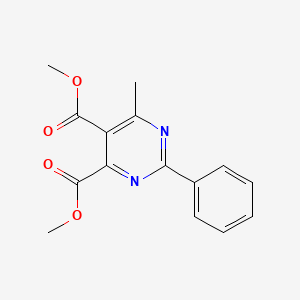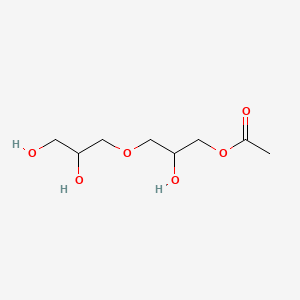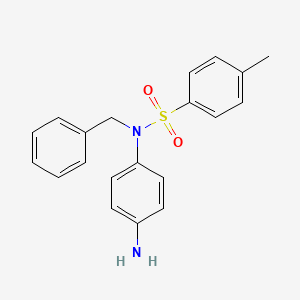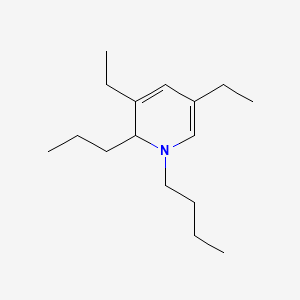
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine is an organic compound with the molecular formula C16H29N. It belongs to the class of dihydropyridines, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a propyl group attached to a dihydropyridine ring .
Preparation Methods
The synthesis of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine typically involves the condensation reaction of butyraldehyde and aniline. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under controlled temperature conditions. The reaction mixture is stirred and cooled to maintain the desired temperature, ensuring the formation of the target compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine can be compared with other dihydropyridine derivatives, such as:
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: This compound has a phenyl group instead of a butyl group, leading to different chemical properties and applications.
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: Known for its use in research as a chemical intermediate.
Properties
CAS No. |
63789-05-9 |
|---|---|
Molecular Formula |
C16H29N |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
1-butyl-3,5-diethyl-2-propyl-2H-pyridine |
InChI |
InChI=1S/C16H29N/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
UXTIXCUXLURDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=C(C1CCC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


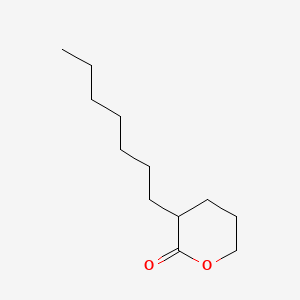

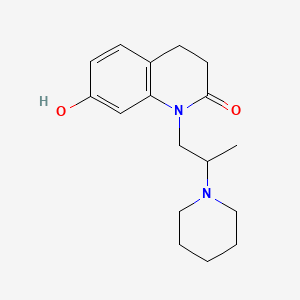
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
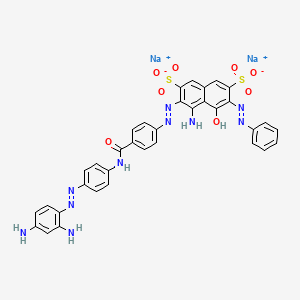
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
